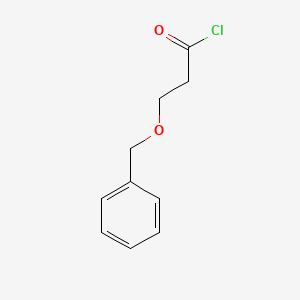

Propanoyl chloride, 3-(phenylmethoxy)-

Description

Classification and Structural Characteristics of the 3-(Phenylmethoxy)propanoyl Moiety

Propanoyl chloride, 3-(phenylmethoxy)- is classified as an acyl chloride. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. chemicalbook.comresearchgate.net This functional group transformation dramatically increases the electrophilicity of the carbonyl carbon, rendering the molecule highly susceptible to nucleophilic attack. libretexts.org

The structural framework of Propanoyl chloride, 3-(phenylmethoxy)- is characterized by two key components: the propanoyl chloride backbone and the 3-(phenylmethoxy) substituent. The propanoyl chloride portion provides the reactive center for acylation reactions, while the phenylmethoxy group, also known as a benzyloxy group, serves as a protecting group for the hydroxyl function at the 3-position. The benzyl (B1604629) ether linkage is generally stable under a variety of reaction conditions but can be cleaved selectively, typically through hydrogenolysis, to reveal the free alcohol. This strategic placement of a protected hydroxyl group three carbons away from the reactive acyl chloride functionality allows for the introduction of a versatile handle for further synthetic transformations.

Table 1: Physicochemical Properties of Propanoyl chloride, 3-(phenylmethoxy)-

| Property | Value |

| CAS Number | 4244-66-0 orgsyn.org |

| Molecular Formula | C10H11ClO2 orgsyn.org |

| Molecular Weight | 198.65 g/mol uni-stuttgart.de |

| Synonyms | 3-(Benzyloxy)propanoyl chloride, 3-Phenylmethoxypropanoic acid chloride orgsyn.org |

| Boiling Point | 141-145 °C at 11 Torr uni-stuttgart.de |

| Density | 1.167 g/cm³ (Predicted) uni-stuttgart.de |

Historical Context and Evolution of Acyl Chloride Chemistry

The discovery and development of acyl chlorides marked a pivotal moment in the history of organic chemistry. The first synthesis of an acyl chloride is often attributed to the work of French chemist Charles Gerhardt in the mid-19th century. His investigations into the reactions of carboxylic acids with phosphorus chlorides laid the groundwork for the preparation of these highly reactive species. chemicalbook.com

Initially, the synthesis of acyl chlorides involved harsh reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). researchgate.net While effective, these methods often required stringent reaction conditions and were not always compatible with sensitive functional groups. Over the years, milder and more selective reagents have been developed, such as oxalyl chloride and triphenylphosphine-based reagents, allowing for the synthesis of acyl chlorides in the presence of a wider array of functionalities. chemistrysteps.com The evolution of these synthetic methods has significantly expanded the utility of acyl chlorides in organic synthesis, cementing their status as indispensable reagents for the formation of esters, amides, and ketones. libretexts.org

Rationale for the Academic Study of Propanoyl chloride, 3-(phenylmethoxy)- as a Key Intermediate

The academic interest in Propanoyl chloride, 3-(phenylmethoxy)- stems from its utility as a bifunctional building block in the synthesis of complex organic molecules, potentially including natural products and their analogues. The presence of both a highly reactive acyl chloride and a cleavable protecting group within the same molecule offers a strategic advantage in multistep synthetic sequences.

The acyl chloride moiety allows for efficient coupling with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to form new carbon-carbon and carbon-heteroatom bonds. libretexts.org Following such a coupling reaction, the benzyloxy group can be deprotected to unveil a primary alcohol. This newly liberated hydroxyl group can then participate in subsequent reactions, such as oxidation to an aldehyde or carboxylic acid, or further functionalization to introduce new structural elements. This "masked functionality" approach is a cornerstone of modern synthetic strategy, enabling chemists to control the reactivity of different parts of a molecule and build up complexity in a stepwise and controlled manner.

For instance, the 3-hydroxypropanoyl structural unit, which can be unmasked from the 3-(phenylmethoxy)propanoyl moiety, is a common feature in a number of biologically active natural products. The ability to introduce this unit via a reactive intermediate like Propanoyl chloride, 3-(phenylmethoxy)- makes it a valuable tool for synthetic chemists engaged in the total synthesis of such compounds.

Overview of Research Trajectories and Scholarly Significance

While specific, high-impact research focused solely on Propanoyl chloride, 3-(phenylmethoxy)- is not extensively documented in readily available literature, its scholarly significance can be inferred from its role as a versatile synthetic intermediate. Research trajectories involving this and structurally similar compounds likely fall into several key areas:

Total Synthesis of Natural Products: The incorporation of the 3-hydroxypropionate (B73278) motif is a common strategy in the synthesis of various natural products, including polyketides and macrolides. Propanoyl chloride, 3-(phenylmethoxy)- serves as a potential precursor for introducing this structural unit.

Development of New Synthetic Methodologies: The reactivity of the acyl chloride in this molecule can be exploited in the development of new coupling reactions or in the synthesis of novel chiral auxiliaries.

Medicinal Chemistry: The 3-(phenylmethoxy)propanoyl moiety could be incorporated into larger molecules to probe structure-activity relationships in the development of new therapeutic agents. The benzyloxy group can influence the lipophilicity and metabolic stability of a drug candidate.

The broader significance of studying compounds like Propanoyl chloride, 3-(phenylmethoxy)- lies in the continuous effort to expand the synthetic chemist's toolbox. The ability to efficiently and selectively introduce multifunctional building blocks is crucial for the advancement of organic synthesis and its application in fields ranging from materials science to drug discovery.

Properties

IUPAC Name |

3-phenylmethoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGNRXDOYOEFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Propanoyl Chloride, 3 Phenylmethoxy and Its Analogs

Classical Preparative Routes from Carboxylic Acids

The traditional methods for synthesizing acyl chlorides from carboxylic acids rely on the use of specific halogenating agents that replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. savemyexams.comchemguide.co.uk These well-established routes are widely applicable to a variety of carboxylic acids, including the precursor to the title compound.

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is one of the most common and convenient methods for the preparation of acyl chlorides. wikipedia.orgmasterorganicchemistry.com This method is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. chemguide.co.ukmasterorganicchemistry.com

The reaction proceeds through the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. masterorganicchemistry.comorgoreview.com

General Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

For the synthesis of propanoyl chloride, 3-(phenylmethoxy)-, the reaction would be: C₆H₅CH₂OCH₂CH₂COOH + SOCl₂ → C₆H₅CH₂OCH₂CH₂COCl + SO₂ + HCl

The reaction is often carried out by refluxing the carboxylic acid with an excess of thionyl chloride. researchgate.net In some cases, a catalyst such as dimethylformamide (DMF) or pyridine (B92270) may be used to increase the reaction rate. wikipedia.orggoogle.comyoutube.com

Table 1: Comparison of Reaction Conditions for Thionyl Chloride Halogenation

| Parameter | Condition | Rationale | Citation |

|---|---|---|---|

| Reagent | Thionyl chloride (SOCl₂) | Efficiently converts carboxylic acids to acyl chlorides. | wikipedia.orgmasterorganicchemistry.com |

| Byproducts | SO₂, HCl (gaseous) | Simplifies product isolation and purification. | chemguide.co.uk |

| Catalyst (Optional) | DMF, Pyridine | Increases the rate of reaction. | wikipedia.orgyoutube.com |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. | researchgate.net |

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the conversion of carboxylic acids to acyl chlorides. chemguide.co.ukchemguide.co.uklibretexts.org

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids at room temperature to produce the acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uklibretexts.org The acyl chloride can then be separated by fractional distillation. chemguide.co.uk

General Reaction: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Phosphorus Trichloride (PCl₃): The reaction with liquid PCl₃ is generally less vigorous than with PCl₅. chemguide.co.uk It yields the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.ukchemguide.co.uk Fractional distillation is also used to isolate the product. chemguide.co.uklibretexts.org

General Reaction: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

While effective, the use of phosphorus halides can be less desirable than thionyl chloride due to the formation of liquid byproducts (POCl₃ or H₃PO₃), which can sometimes complicate product purification. chemguide.co.uk

Phosgene (B1210022) (COCl₂), a highly reactive and toxic gas, is a powerful chlorinating agent used in the industrial production of acyl chlorides. pearson.comwikipedia.org It reacts with carboxylic acids to yield the acyl chloride, carbon dioxide (CO₂), and hydrogen chloride (HCl). wikipedia.org

General Reaction: R-COOH + COCl₂ → R-COCl + CO₂ + HCl

Due to its high toxicity, phosgene is often generated in situ or replaced with safer alternatives like diphosgene or triphosgene (B27547), especially in laboratory settings. youtube.com The reaction is typically catalyzed by substances like N,N-disubstituted formamides. google.com For instance, the industrial synthesis of propionyl chloride involves the reaction of propionic acid with phosgene. wikipedia.org

Optimized and Modernized Synthetic Strategies

While classical methods are robust, modern synthetic chemistry often seeks to improve efficiency, selectivity, and environmental friendliness.

Recent research has also explored the use of novel catalysts. For example, a continuous synthesis method for propionyl chloride has been developed using a microchannel reactor with catalysts prepared from copper chloride and zinc chloride loaded on porous foam carbon. google.com This method offers the advantages of continuous production, simple post-treatment, and high yield and purity. google.com

Table 2: Examples of Catalytic Systems for Acyl Chloride Synthesis

| Chlorinating Agent | Catalyst System | Key Advantages | Citation |

|---|---|---|---|

| Phosgene | Methylbenzimidazole / Methylbenzotriazole | Excellent yield, uncontaminated product. | google.com |

| Thionyl Chloride / Phosgene | N,N-disubstituted formamides (e.g., DMF) | Increased reaction rate, allows for milder conditions. | google.com |

While propanoyl chloride, 3-(phenylmethoxy)- itself is not chiral, the synthetic methodologies discussed are applicable to the synthesis of chiral acyl chlorides from chiral carboxylic acids. The conversion of a chiral carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride generally proceeds with retention of configuration at the stereocenter, provided the center is not alpha to the carbonyl group.

The synthesis of chiral acyl chlorides is a critical step in the preparation of various enantiomerically pure compounds. For example, chiral oxazolidinone auxiliaries are used in diastereoselective aldol (B89426) condensations, where the initial step often involves the formation of a chiral acyl chloride. wikipedia.org Furthermore, the development of chiral metal-organic frameworks (MOFs) and other catalytic systems is an active area of research for achieving enantioselective transformations, which can include steps involving chiral acyl halides. acs.orgmdpi.com These advanced methods allow for precise control over the stereochemistry of the final products.

Flow Chemistry and Continuous Synthesis Techniques in Acyl Chloride Formation

The synthesis of acyl chlorides, including Propanoyl chloride, 3-(phenylmethoxy)-, from their corresponding carboxylic acids is increasingly benefiting from the adoption of flow chemistry and continuous synthesis techniques. These modern approaches offer significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. nih.gov The high reactivity and potential instability of acyl chlorides make their on-demand synthesis in continuous-flow systems an attractive strategy. researchgate.net

Continuous-flow reactors, such as microreactors or packed-bed reactors, provide superior control over reaction parameters like temperature, pressure, and residence time. nih.gov This precise control is crucial for managing the often exothermic reactions involved in acyl chloride formation and for minimizing the formation of impurities. The synthesis of Propanoyl chloride, 3-(phenylmethoxy)- via this method would involve continuously feeding a stream of the precursor, 3-(phenylmethoxy)propanoic acid, along with a chlorinating agent into a reactor where they mix and react under optimized conditions. justia.com

Several chlorinating agents have been successfully employed in continuous-flow systems for acyl chloride production. Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene derivatives like triphosgene are common choices. researchgate.netgoogle.comacs.org For instance, a continuous-flow methodology was developed for the synthesis of various unstable acid chlorides using near-equimolar amounts of a carboxylic acid and oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), achieving nearly full conversion within minutes at room temperature. researchgate.net Another approach demonstrated the generation of benzoyl chloride from benzoic acid using thionyl chloride in a continuous flow reactor. rochester.edu

The application of flow chemistry also allows for the safe handling of hazardous reagents and intermediates. Phosgene, an efficient but highly toxic chlorinating agent, can be generated and consumed in situ within a closed flow system, significantly reducing operational risk. acs.orgacs.org This "on-demand" generation prevents the need for storing large quantities of hazardous materials. researchgate.net Such a setup could be adapted for the synthesis of Propanoyl chloride, 3-(phenylmethoxy)-, enhancing the safety and efficiency of the process.

The table below summarizes various continuous-flow techniques applicable to the formation of acyl chlorides, which could be adapted for Propanoyl chloride, 3-(phenylmethoxy)-.

| Chlorinating Agent | Catalyst/Conditions | System Type | Key Advantages | Reference |

|---|---|---|---|---|

| Oxalyl Chloride | DMF (catalytic), Room Temperature | Microreactor | Fast reaction (1-3 min), high conversion, sustainable (solvent-free potential) | researchgate.net |

| Thionyl Chloride | N/A or DMF (catalytic) | Continuous Flow Reactor | Applicable to various carboxylic acids, gaseous by-products | rochester.eduyoutube.com |

| Triphosgene (Phosgene source) | In-line IR monitoring | Telescoped Synthesis Reactor Coil | Safe handling of phosgene, enables multi-step synthesis without isolation | acs.org |

| Phosgene (in situ generated) | Photochemical oxidation of chloroform | Flow Photoreactor | Avoids storage and transport of toxic phosgene, high efficiency | acs.org |

Green Chemistry Principles in Propanoyl chloride, 3-(phenylmethoxy)- Synthesis

The integration of green chemistry principles into the synthesis of Propanoyl chloride, 3-(phenylmethoxy)- is essential for developing environmentally benign and sustainable manufacturing processes. researchgate.net Green chemistry focuses on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and maximizing atom economy. nih.gov For the conversion of 3-(phenylmethoxy)propanoic acid to its acyl chloride, these principles can be applied by carefully selecting reagents, solvents, and reaction conditions.

Solvent-Free and Reduced-Solvent Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which often account for the majority of waste in a chemical process. nih.gov The synthesis of acyl chlorides, including Propanoyl chloride, 3-(phenylmethoxy)-, can be made greener by adopting solvent-free or reduced-solvent conditions.

Solvent-free synthesis is particularly well-suited to continuous-flow systems. Research has demonstrated that the reaction between a carboxylic acid and oxalyl chloride can proceed efficiently in a microreactor without any solvent, using catalytic amounts of DMF. researchgate.net This method offers the dual benefits of eliminating solvent waste and often accelerating reaction rates. Another approach involves using one of the liquid reactants in excess to act as the solvent, which can later be removed by distillation and recycled.

Mechanochemistry, where reactions are induced by mechanical force, represents another frontier for solvent-free synthesis. nih.gov Although not yet widely reported for acyl chloride formation, this technique eliminates the need for bulk solvents and often proceeds at room temperature, aligning with multiple green chemistry principles.

Waste Minimization and Atom Economy Considerations

Waste prevention is a cornerstone of green chemistry. nih.gov The ideal synthesis has high atom economy, meaning that a maximal proportion of atoms from the reactants are incorporated into the final product. acs.org In the synthesis of Propanoyl chloride, 3-(phenylmethoxy)-, the choice of chlorinating agent is the primary determinant of atom economy and the nature of the by-products.

Common chlorinating agents and their by-products are:

Thionyl chloride (SOCl₂): RCOOH + SOCl₂ → RCOCl + SO₂(g) + HCl(g). chemguide.co.uk The gaseous nature of the sulfur dioxide and hydrogen chloride by-products simplifies purification, as they can be easily removed from the reaction mixture. libretexts.org This method is often preferred for its convenient work-up.

Oxalyl chloride ((COCl)₂): RCOOH + (COCl)₂ → RCOCl + CO(g) + CO₂(g) + HCl(g). researchgate.net Similar to thionyl chloride, it produces only gaseous by-products, which simplifies isolation. It is considered a milder and more selective reagent but is also more expensive. researchgate.net

Phosphorus pentachloride (PCl₅): RCOOH + PCl₅ → RCOCl + POCl₃ + HCl(g). chemguide.co.uk This reaction produces phosphorus oxychloride (POCl₃) as a liquid by-product, which must be separated from the desired acyl chloride, typically by fractional distillation, complicating the purification process. libretexts.org

Phosphorus trichloride (PCl₃): 3RCOOH + PCl₃ → 3RCOCl + H₃PO₃. chemguide.co.uk This method produces phosphorous acid as a non-volatile by-product, which also requires separation. chemguide.co.uk

From an atom economy and waste minimization perspective, thionyl chloride and oxalyl chloride are generally superior to phosphorus-based reagents because their by-products are gases. chemguide.co.ukrsc.org The atom economy for the formation of Propanoyl chloride, 3-(phenylmethoxy)- (M.W. ≈ 200.65 g/mol ) from 3-(phenylmethoxy)propanoic acid (M.W. = 180.20 g/mol ) can be compared as follows:

| Chlorinating Agent | Reaction Stoichiometry | By-products | Atom Economy (%) | Green Chemistry Considerations |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 1:1 | SO₂, HCl | 60.3% | Gaseous by-products simplify purification; SO₂ is toxic. chemguide.co.ukrsc.org |

| Oxalyl Chloride ((COCl)₂) | 1:1 | CO, CO₂, HCl | 65.1% | Gaseous by-products; CO is toxic; milder reagent. researchgate.net |

| Phosphorus Pentachloride (PCl₅) | 1:1 | POCl₃, HCl | 51.6% | Liquid by-product (POCl₃) requires separation. chemguide.co.uk |

Note: Atom Economy = (M.W. of desired product / Sum of M.W. of all reactants) x 100. The calculation assumes the reaction goes to completion as per the stoichiometry shown.

Minimizing waste also involves recycling catalysts and solvents where possible and designing processes that are energy-efficient, for example, by running at lower temperatures or using catalysts to avoid energy-intensive conditions. nih.govrsc.org The use of immobilized catalysts in continuous-flow reactors is a powerful strategy for waste minimization, as the catalyst can be retained and reused over long periods. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 3 Phenylmethoxy Propanoyl Chloride

General Principles of Acyl Chloride Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids. libretexts.org Their heightened reactivity stems from the electronic properties of the -COCl functional group. chemistrystudent.com The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which pulls electron density away from the carbonyl carbon. chemistrystudent.comlibretexts.org

This effect results in the carbonyl carbon having a significant partial positive charge (δ+), making it highly electrophilic and a prime target for nucleophilic attack. chemistrystudent.comlibretexts.org Furthermore, the chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), and its departure is energetically favorable. masterorganicchemistry.com The combination of a highly electrophilic carbon center and a superb leaving group underpins the characteristic reactivity of acyl chlorides like 3-(phenylmethoxy)propanoyl chloride. chemistrystudent.comchemguide.co.uk

| Feature | Description | Implication for Reactivity |

| Electrophilic Carbonyl Carbon | The carbon atom in the -COCl group is bonded to both a highly electronegative oxygen and a chlorine atom. libretexts.org | Creates a significant partial positive charge on the carbon, making it susceptible to attack by nucleophiles. chemistrystudent.com |

| Good Leaving Group | The chloride ion (Cl⁻) is a weak base, derived from the strong acid HCl, making it an excellent leaving group. masterorganicchemistry.com | Facilitates the second step of the nucleophilic acyl substitution mechanism, driving the reaction forward. |

| Reactivity Class | Acyl chlorides are generally the most reactive of the carboxylic acid derivatives. libretexts.org | They can be readily converted into other derivatives such as esters, amides, and anhydrides. wikipedia.org |

Nucleophilic Acyl Substitution Mechanisms

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comchemistrysteps.com This process occurs via a characteristic two-step mechanism known as the addition-elimination mechanism. libretexts.orgchemistrysteps.comchemguide.co.uk

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgmasterorganicchemistry.com

Elimination: The tetrahedral intermediate is transient. The lone pair of electrons on the negatively charged oxygen reforms the C=O double bond. Concurrently, the chloride ion is expelled as the leaving group. masterorganicchemistry.comchemguide.co.uk

Thermodynamics: Nucleophilic acyl substitution reactions are thermodynamically favorable when the leaving group is a weaker base than the attacking nucleophile. masterorganicchemistry.comyoutube.com The chloride ion is a very weak base (the pKa of its conjugate acid, HCl, is about -7), making it an excellent leaving group. masterorganicchemistry.com This means that reactions with a wide range of nucleophiles, such as alcohols, amines, and water (which are stronger bases than Cl⁻), will generally favor the formation of products. masterorganicchemistry.commasterorganicchemistry.com

3-(Phenylmethoxy)propanoyl chloride readily reacts with alcohols to form esters in a process called alcoholysis. libretexts.org The reaction is vigorous and typically carried out at room temperature. chemguide.co.uk The general mechanism follows the addition-elimination pathway.

Addition: A lone pair of electrons from the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate where the oxygen from the alcohol bears a positive charge. chemguide.co.ukdocbrown.info

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. chemguide.co.uk

Deprotonation: The chloride ion, or another base present in the mixture (like pyridine (B92270), which is often added to neutralize the acid byproduct), removes the proton from the oxygen atom that originated from the alcohol, yielding the final ester product and HCl (or a pyridinium (B92312) salt). chemistrysteps.comdocbrown.info

| Step | Description |

| 1. Nucleophilic Attack | The alcohol's oxygen atom attacks the carbonyl carbon of 3-(phenylmethoxy)propanoyl chloride. docbrown.info |

| 2. Formation of Tetrahedral Intermediate | A transient intermediate is formed with a negatively charged oxygen and a positively charged oxygen from the alcohol. |

| 3. Elimination of Leaving Group | The carbonyl double bond reforms, and the chloride ion is expelled. chemguide.co.uk |

| 4. Deprotonation | A base (e.g., pyridine or another alcohol molecule) removes the proton from the oxonium ion to yield the neutral ester. chemistrysteps.com |

The reaction of 3-(phenylmethoxy)propanoyl chloride with ammonia, primary amines, or secondary amines yields amides. savemyexams.comsavemyexams.com These reactions, often conducted under Schotten-Baumann conditions, are typically rapid and proceed via the nucleophilic addition-elimination mechanism. iitk.ac.inbyjus.comtestbook.comorganic-chemistry.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon. libretexts.org

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The carbonyl group reforms, and the chloride ion is eliminated.

Deprotonation: A second molecule of the amine acts as a base to deprotonate the nitrogen, forming the final amide product and an ammonium (B1175870) chloride salt. libretexts.org Because the HCl byproduct would protonate the starting amine, two equivalents of the amine are generally required. chemistrysteps.com

Acyl chlorides react vigorously with water in a hydrolysis reaction to produce the corresponding carboxylic acid. savemyexams.comsavemyexams.com The reaction of 3-(phenylmethoxy)propanoyl chloride with water yields 3-(phenylmethoxy)propanoic acid and hydrogen chloride gas. libretexts.orgsavemyexams.com

The mechanism is another example of nucleophilic addition-elimination:

Addition: A water molecule acts as the nucleophile, with one of its oxygen lone pairs attacking the carbonyl carbon. libretexts.orgdocbrown.info

Elimination: The resulting tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a chloride ion. libretexts.org

Deprotonation: The chloride ion (or another water molecule) abstracts a proton from the oxonium ion intermediate to give the neutral carboxylic acid and HCl. youtube.com

Electrophilic Acylation Reactions

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), 3-(phenylmethoxy)propanoyl chloride can act as an electrophile in a Friedel-Crafts acylation reaction. numberanalytics.combyjus.com This reaction introduces the 3-(phenylmethoxy)propanoyl group onto an aromatic ring. organic-chemistry.orglibretexts.org

The mechanism proceeds in several steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of the acyl chloride. This weakens the C-Cl bond, which then cleaves to form a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺) and an AlCl₄⁻ complex. numberanalytics.combyjus.comlibretexts.orgsigmaaldrich.com

Electrophilic Attack: The acylium ion is a potent electrophile and is attacked by the π-electron system of an aromatic ring (e.g., benzene). This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring. byjus.comlibretexts.org

Re-aromatization: The AlCl₄⁻ ion acts as a base, abstracting a proton from the carbon atom that bears the new acyl group. This restores the aromaticity of the ring, forming the final ketone product. The AlCl₃ catalyst is regenerated, and HCl is formed as a byproduct. byjus.comlibretexts.org

A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, preventing polyacylation, which can be an issue in Friedel-Crafts alkylation. organic-chemistry.org

Friedel-Crafts Acylation with Aromatic Substrates

3-(Phenylmethoxy)propanoyl chloride can undergo intramolecular Friedel-Crafts acylation, a powerful method for constructing cyclic ketones. masterorganicchemistry.com In this reaction, the acyl chloride moiety acts as the electrophile, and the tethered phenyl ring serves as the nucleophile. This process is typically catalyzed by a Lewis acid, which activates the acyl chloride for electrophilic aromatic substitution. The intramolecular nature of this reaction is advantageous for forming five- or six-membered rings. masterorganicchemistry.com

The primary product of the intramolecular Friedel-Crafts acylation of 3-(phenylmethoxy)propanoyl chloride is expected to be 7-benzyloxy-2,3-dihydro-1H-inden-1-one. The cyclization occurs at the ortho position of the phenyl ring due to the formation of a stable six-membered transition state.

Table 1: Representative Intramolecular Friedel-Crafts Acylation of 3-(Phenylmethoxy)propanoyl Chloride Analogues

| Entry | Substrate Analogue | Catalyst | Solvent | Product | Yield (%) |

| 1 | 3-Phenoxypropanoyl chloride | AlCl₃ | CS₂ | 4-Chromanone | High |

| 2 | 3-Phenylpropanoyl chloride | AlCl₃ | CS₂ | α-Tetralone | High |

| 3 | 4-Phenylbutanoyl chloride | AlCl₃ | CS₂ | α-Tetralone | High |

Note: The data in this table is based on analogous intramolecular Friedel-Crafts acylation reactions of similar compounds and is intended to be representative. Specific yields for 3-(phenylmethoxy)propanoyl chloride may vary.

Role of Lewis Acids in Catalyzing Electrophilic Reactions

Lewis acids are crucial for activating the acyl chloride group in Friedel-Crafts acylation reactions. sigmaaldrich.com The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a highly reactive acylium ion intermediate. khanacademy.org

Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄). researchgate.netresearchgate.net The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. For instance, stronger Lewis acids like AlCl₃ are often required for less reactive aromatic substrates. However, with highly activated substrates, milder Lewis acids may be sufficient and can help to minimize side reactions.

In the context of the intramolecular cyclization of 3-(phenylmethoxy)propanoyl chloride, the Lewis acid must be carefully selected to avoid undesired side reactions, such as cleavage of the benzyl (B1604629) ether. While SnCl₄ has been reported to cleave benzyl esters, it is generally selective over benzyl ethers. researchgate.net Boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is another reagent known for the selective cleavage of benzyl ethers and could potentially interfere with the desired acylation. organic-chemistry.org Therefore, a screening of various Lewis acids would be necessary to optimize the conditions for the synthesis of 7-benzyloxy-2,3-dihydro-1H-inden-1-one. nih.gov

Table 2: Representative Lewis Acids for Friedel-Crafts Acylation

| Lewis Acid | Relative Strength | Common Applications | Potential Side Reactions with 3-(Phenylmethoxy)propanoyl chloride |

| AlCl₃ | Strong | General purpose for a wide range of substrates | Can promote side reactions, potential for ether cleavage |

| FeCl₃ | Moderate | Effective for activated aromatic rings | Generally milder than AlCl₃ |

| SnCl₄ | Moderate | Can be used for activated systems | Potential for benzyl ether cleavage, though less likely than with stronger acids |

| ZnCl₂ | Mild | Used for highly activated substrates | Less likely to cause ether cleavage |

Note: The relative strengths and potential side reactions are general observations and the optimal Lewis acid for the intramolecular acylation of 3-(phenylmethoxy)propanoyl chloride would need to be determined experimentally.

Reductive Transformations and Derivatizations

The acyl chloride functionality in 3-(phenylmethoxy)propanoyl chloride can be readily reduced to an aldehyde or a primary alcohol using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride to the corresponding primary alcohol, 3-(phenylmethoxy)propan-1-ol. quora.comyoutube.com Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are also capable of reducing acyl chlorides to alcohols. quora.comchemistrysteps.com

To achieve a partial reduction to the aldehyde, 3-(phenylmethoxy)propanal, a less reactive hydride source is required. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, often carried out at low temperatures to prevent over-reduction to the alcohol. quora.comyoutube.com

Furthermore, the acyl chloride can be converted into a variety of other derivatives through reactions with nucleophiles. For example, reaction with organometallic reagents like Grignard reagents (RMgX) or organocuprates (R₂CuLi) can lead to the formation of ketones. youtube.comchadsprep.comlibretexts.org The use of excess Grignard reagent will typically result in the formation of a tertiary alcohol. youtube.comlibretexts.org

Table 3: Representative Reductive Transformations of Acyl Chlorides

| Reducing Agent | Product Type | Example Product from 3-(Phenylmethoxy)propanoyl chloride |

| LiAlH₄ | Primary Alcohol | 3-(Phenylmethoxy)propan-1-ol |

| NaBH₄ | Primary Alcohol | 3-(Phenylmethoxy)propan-1-ol |

| DIBAL-H (1 equiv, low temp.) | Aldehyde | 3-(Phenylmethoxy)propanal |

| (CH₃)₂CuLi | Ketone | 1-(Phenylmethoxy)butan-2-one |

| CH₃MgBr (excess) | Tertiary Alcohol | 2-Methyl-1-(phenylmethoxy)butan-2-ol |

Note: The products listed are based on the expected reactivity of acyl chlorides with these reagents. Specific reaction conditions would need to be optimized.

Chemo- and Regioselectivity in Reactions Involving the Phenylmethoxy Group

The presence of the phenylmethoxy group introduces considerations of chemo- and regioselectivity in reactions involving 3-(phenylmethoxy)propanoyl chloride. Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, the high reactivity of the acyl chloride generally allows for selective reactions at this site without affecting the benzyl ether. For example, reactions with many nucleophiles will selectively occur at the acyl chloride. nih.govresearchgate.net

However, under certain conditions, the benzyl ether can be cleaved. For instance, strong Lewis acids used in Friedel-Crafts reactions can potentially lead to debenzylation. researchgate.net Catalytic hydrogenation, a common method for benzyl ether cleavage, would also reduce the acyl chloride. rsc.org Selective cleavage of the benzyl ether in the presence of the acyl chloride is challenging due to the high reactivity of the latter. A selective method for benzyl ether cleavage in the presence of other functional groups involves the use of BCl₃·SMe₂. organic-chemistry.org

Regioselectivity becomes important in the intramolecular Friedel-Crafts acylation. As mentioned earlier, the cyclization is expected to occur at the ortho position to the benzyloxy group to form a six-membered ring transition state leading to the indanone product. nih.govresearchgate.net Substitution on the phenyl ring would influence the regioselectivity of this cyclization. Electron-donating groups on the ring would activate it towards electrophilic substitution and could influence the position of cyclization, while electron-withdrawing groups would deactivate the ring. imist.maresearchgate.net

Advanced Applications of Propanoyl Chloride, 3 Phenylmethoxy in Complex Organic Synthesis

Strategic Use as a Building Block in Multi-Step Synthesis

The dual functionality of propanoyl chloride, 3-(phenylmethoxy)- makes it a valuable building block in the multi-step synthesis of complex organic molecules. The acyl chloride group provides a reactive handle for acylation reactions, forming stable amide or ester linkages, while the benzyloxy group offers a latent hydroxyl functionality that can be revealed at a later synthetic stage. This strategy allows for the sequential introduction of different molecular fragments, facilitating the construction of intricate target structures.

A notable example of its application is in the synthesis of inhibitors for biologically significant targets. For instance, its parent acid, 3-(benzyloxy)propanoic acid, has been utilized in the preparation of inhibitors for three prime repair exonuclease 1 (TREX1), an enzyme implicated in certain autoimmune diseases. google.comarchive.org In these synthetic campaigns, the 3-(benzyloxy)propanoyl moiety is coupled with an amine-containing fragment, such as 4-fluoro-3-nitroaniline, to form a stable amide bond. archive.org This reaction is typically facilitated by a coupling agent. The benzyloxy group is carried through several synthetic steps before potential deprotection to unmask the hydroxyl group for further functionalization or to modulate the final compound's properties.

The general synthetic utility is highlighted in the preparation of various heterocyclic compounds where the propanoyl backbone, introduced by this reagent, becomes an integral part of the final molecular framework.

Employment in the Construction of Functionalized Molecules

Propanoyl chloride, 3-(phenylmethoxy)- is effectively employed in the synthesis of molecules bearing specific functionalities, leveraging the reactivity of its acyl chloride group. A key application is the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. nih.gov In this multi-step synthesis, the precursor, methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate, is first O-alkylated with benzyl (B1604629) chloride to yield methyl 3-(3-benzyloxyquinoxalin-2-yl) propanoate. This intermediate is then converted to the corresponding hydrazide, which subsequently undergoes azide (B81097) coupling with a variety of primary and secondary amines to furnish a library of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. nih.gov This methodology demonstrates how the 3-(phenylmethoxy)propanoyl unit can be used to introduce a flexible three-carbon linker with a protected hydroxyl group into a heterocyclic system, allowing for the systematic variation of the amide substituent to explore structure-activity relationships.

The following table summarizes the key steps in the synthesis of these functionalized quinoxaline (B1680401) derivatives:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate | Benzyl chloride, K₂CO₃, Acetone, 56°C | Methyl 3-(3-benzyloxyquinoxalin-2-yl) propanoate |

| 2 | Methyl 3-(3-benzyloxyquinoxalin-2-yl) propanoate | Hydrazine hydrate, Ethanol (B145695), Reflux | 3-(3-Benzyloxyquinoxalin-2-yl) propanhydrazide |

| 3 | 3-(3-Benzyloxyquinoxalin-2-yl) propanhydrazide | NaNO₂, HCl, AcOH; followed by various amines | N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides |

Data sourced from a study on novel propanamides. nih.gov

Role in the Synthesis of Chiral Scaffolds and Stereodefined Compounds

While direct applications of propanoyl chloride, 3-(phenylmethoxy)- in diastereoselective reactions are not extensively documented, its chiral derivatives are valuable in the synthesis of stereodefined compounds. The parent acid, in its enantiomerically pure form, serves as a crucial building block for creating chiral molecules.

An example is the synthesis of (S)-3-(benzyloxy)-2-(5-phenylfuran-2-carboxamido)propanoic acid, a modulator of bitter taste. google.com In this synthesis, (S)-2-amino-3-(benzyloxy)propanoic acid is coupled with 5-phenylfuran-2-carbonyl chloride. The stereocenter of the starting amino acid is maintained throughout the reaction, dictating the stereochemistry of the final product. This highlights the role of chiral precursors derived from 3-(benzyloxy)propanoic acid in constructing enantiomerically pure molecules with specific biological activities. google.com

The stereochemical integrity of such building blocks is paramount, and their use in synthesis allows for the creation of complex molecules with well-defined three-dimensional structures, which is often critical for their intended function.

Application as a Precursor for Protecting Group Strategies

The benzyloxy group within propanoyl chloride, 3-(phenylmethoxy)- allows it to serve as a precursor in protecting group strategies. The 3-(phenylmethoxy)propyl group can be introduced into a molecule via acylation, and the benzyl ether can later be cleaved to reveal a primary alcohol. Benzyl ethers are widely used as protecting groups for alcohols due to their stability under a broad range of reaction conditions, including basic, and some oxidizing and reducing conditions. mdpi.com

The removal of the benzyl group, a process known as debenzylation, is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst on carbon, Pd/C). rsc.org This method is highly efficient and clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. Alternative deprotection methods include the use of strong acids, though this is less common due to potential side reactions with other acid-sensitive functional groups. The ability to selectively remove the benzyl group makes the 3-(phenylmethoxy)propanoyl moiety a useful tool for introducing a protected hydroxyl group that can be unmasked at a desired point in a synthetic sequence.

The following table outlines common methods for the deprotection of benzyl ethers:

| Deprotection Method | Reagents | Conditions | Comments |

| Catalytic Hydrogenolysis | H₂, Pd/C | Typically room temperature and atmospheric pressure, in a suitable solvent like ethanol or ethyl acetate. | A very common and clean method. May affect other reducible groups like alkenes or alkynes. |

| Dissolving Metal Reduction | Na, liquid NH₃ | Low temperature (-78 °C). | A powerful method, but conditions are harsh and not compatible with many functional groups. |

| Acidic Cleavage | Strong acids (e.g., HBr, BCl₃) | Varies depending on the acid used. | Can be effective but lacks selectivity if other acid-labile groups are present. |

This table presents general methods for benzyl ether cleavage. mdpi.comrsc.org

Integration into Polymer and Materials Science Research (excluding biological polymers)

The bifunctional nature of propanoyl chloride, 3-(phenylmethoxy)- and its derivatives makes them attractive monomers for the synthesis of functional polymers and advanced materials. The ability to incorporate a protected hydroxyl group into a polymer backbone, which can later be deprotected, allows for the creation of materials with tunable properties and sites for further functionalization.

Research in this area has explored the use of monomers containing benzyloxy groups to synthesize a variety of polymers, including polyesters and dendrimers. For example, semiconducting polymers have been engineered with poly(benzyl ether) dendron side chains. rsc.orgrsc.org These bulky side chains are introduced to enhance the solubility and processability of the polymers while also influencing their electronic and mechanical properties. rsc.orgrsc.org The synthesis of such polymers often involves the polymerization of monomers that have been pre-functionalized with these benzyloxy-containing dendritic wedges.

The general strategy for creating functional polyesters involves the polycondensation of a diol with a diacid chloride. A monomer derived from 3-(benzyloxy)propanoic acid could be envisioned to create polyesters with pendant benzyloxy groups along the polymer chain. Subsequent debenzylation would yield a polyester (B1180765) with pendant hydroxyl groups, which could then be used to attach other molecules or to modify the material's properties, such as its hydrophilicity.

The table below shows examples of polymer systems where benzyloxy-containing monomers are used:

| Polymer Type | Monomer/Building Block | Key Feature | Application Area |

| Semiconducting Polymers | Diketopyrrolopyrrole (DPP) backbone with poly(benzyl ether) dendron side chains | Enhanced solubility and tunable electronic properties. rsc.org | Organic field-effect transistors (OFETs), printed electronics. rsc.orgrsc.org |

| Dendrimers | PAMAM dendrimers with a p-tert-butylthiacalix mdpi.comarene core and benzyloxy-containing arms | Defined, hyperbranched structure with specific binding capabilities. nih.gov | Drug delivery, molecular encapsulation. nih.gov |

| Functional Polyesters | Monomers with pendant benzyloxy groups | Potential for post-polymerization modification to introduce hydroxyl groups. | Biodegradable materials, functional surfaces. |

This table summarizes the use of benzyloxy-containing units in advanced materials.

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, providing a unique spectral fingerprint. For Propanoyl chloride, 3-(phenylmethoxy)-, the key functional groups that can be identified are the carbonyl group (C=O) of the acyl chloride, the ether linkage (C-O-C), and the aromatic ring of the phenylmethoxy group.

Predicted FT-IR Data for Propanoyl chloride, 3-(phenylmethoxy)-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1780 - 1815 | Strong |

| C-O (Ether) | 1050 - 1150 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the case of Propanoyl chloride, 3-(phenylmethoxy)-, Raman spectroscopy would be effective in characterizing the aromatic ring vibrations and the C-C backbone.

Symmetrical vibrations of the benzene (B151609) ring, which are often weak in FT-IR, typically show strong signals in Raman spectra. The C-Cl stretching vibration of the acyl chloride group would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For Propanoyl chloride, 3-(phenylmethoxy)-, distinct signals are expected for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the benzylic group, and the methylene protons of the propanoyl chain.

Based on the analysis of similar structures, such as 3-phenyl-1-propanol (B195566) and 3-methoxybenzyl chloride, the following chemical shifts can be predicted. chemicalbook.comchemicalbook.com The protons on the carbon adjacent to the carbonyl group are expected to be shifted downfield due to the electron-withdrawing effect of the acyl chloride.

Predicted ¹H NMR Data for Propanoyl chloride, 3-(phenylmethoxy)-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzylic (OCH₂) | ~4.5 | Singlet | 2H |

| Methylene (CH₂-O) | ~3.8 | Triplet | 2H |

| Methylene (CH₂-COCl) | ~3.1 | Triplet | 2H |

The splitting patterns (multiplicity) arise from the coupling between adjacent non-equivalent protons.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For Propanoyl chloride, 3-(phenylmethoxy)-, signals are expected for the carbonyl carbon, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the ethyl chain.

By examining data for related compounds like 3-phenyl-1-propanol, the approximate chemical shifts for the carbons in Propanoyl chloride, 3-(phenylmethoxy)- can be estimated. chemicalbook.com The carbonyl carbon of an acyl chloride is typically found at a very downfield position.

Predicted ¹³C NMR Data for Propanoyl chloride, 3-(phenylmethoxy)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Acyl Chloride) | 170 - 175 |

| Aromatic (C₆H₅) | 127 - 138 |

| Benzylic (OCH₂) | ~73 |

| Methylene (CH₂-O) | ~65 |

| Methylene (CH₂-COCl) | ~45 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete connectivity of the molecule. mdpi.comiupac.org

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For Propanoyl chloride, 3-(phenylmethoxy)-, it would show correlations between the methylene protons at the 2 and 3 positions of the propanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This technique would be used to definitively assign the proton signals to their corresponding carbon signals.

The application of these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of Propanoyl chloride, 3-(phenylmethoxy)-.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of Propanoyl chloride, 3-(phenylmethoxy)-, through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition of the molecule and its fragments. For Propanoyl chloride, 3-(phenylmethoxy)- (C10H11ClO2), the exact mass can be calculated and compared with the measured value to confirm its identity.

Table 1: Theoretical HRMS Data for Propanoyl chloride, 3-(phenylmethoxy)-

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]+• | C10H11(35)ClO2 | 198.04476 |

| [M]+• | C10H11(37)ClO2 | 200.04181 |

| [M+H]+ | C10H12(35)ClO2 | 199.05203 |

| [M+H]+ | C10H12(37)ClO2 | 201.04908 |

| [M+Na]+ | C10H11(35)ClNaO2 | 221.03415 |

| [M+Na]+ | C10H11(37)ClNaO2 | 223.03120 |

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns, which aid in the identification of chlorine-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. Due to the high reactivity of acyl chlorides, which can lead to degradation or reaction with column materials, derivatization is often employed for robust GC-MS analysis. rsc.orgu-szeged.hu However, with careful optimization of GC conditions, direct analysis may be possible.

The electron ionization (EI) mass spectrum of Propanoyl chloride, 3-(phenylmethoxy)- is expected to show characteristic fragmentation patterns. The presence of the benzyloxy group strongly influences fragmentation. Common fragmentation pathways for compounds containing a benzyl (B1604629) group include the formation of the tropylium (B1234903) ion (C7H7⁺) at m/z 91, which is often a base peak, and the phenyl cation (C6H5⁺) at m/z 77. tutorchase.comchemconnections.org The cleavage of the bond between the carbonyl group and the adjacent methylene group is also a probable fragmentation pathway.

Table 2: Predicted Key Fragmentation Ions for Propanoyl chloride, 3-(phenylmethoxy)- in GC-MS (EI)

| m/z | Proposed Fragment Ion | Structure |

| 198 | Molecular ion [M]+• | [C6H5CH2OCH2CH2COCl]+• |

| 107 | [C6H5CH2O]+ | Benzyloxy cation |

| 91 | [C7H7]+ | Tropylium ion (rearranged benzyl cation) |

| 77 | [C6H5]+ | Phenyl cation |

| 65 | [C5H5]+ | Cyclopentadienyl cation |

| 63 | [CH2CH2COCl]+• | Propanoyl chloride radical cation |

Note: The relative intensities of these fragments can provide valuable structural information.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating Propanoyl chloride, 3-(phenylmethoxy)- from impurities and starting materials, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of Propanoyl chloride, 3-(phenylmethoxy)-. However, the reactivity of the acyl chloride with common reversed-phase mobile phases containing water or other protic solvents presents a significant challenge. chemconnections.org Derivatization of the acyl chloride to a more stable ester or amide is a common and effective strategy to enable reliable HPLC analysis. chromatographyonline.comnih.gov For instance, reaction with an alcohol or an amine can yield a stable derivative that can be readily analyzed by reversed-phase HPLC.

Table 3: Exemplary HPLC Conditions for the Analysis of a Derivatized Analog

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Note: The specific conditions would need to be optimized for the particular derivative being analyzed.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. As with GC-MS, the direct analysis of Propanoyl chloride, 3-(phenylmethoxy)- by GC can be problematic due to its thermal lability and reactivity. u-szeged.hu The use of a non-polar capillary column and optimization of the injector and oven temperatures are critical to minimize degradation. Derivatization to a less reactive species, such as an ester, is a common approach to improve the robustness of the GC analysis. rsc.orgacs.org

Table 4: General GC Parameters for Analysis

| Parameter | Condition |

| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C (optimized to prevent degradation) |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Injection Mode | Split |

Note: These parameters are illustrative and require optimization for the specific compound and instrument.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, and chlorine) in Propanoyl chloride, 3-(phenylmethoxy)-. This data is used to determine the empirical formula of the compound and serves as a fundamental measure of its purity. The experimental values are compared against the theoretical values calculated from the molecular formula, C10H11ClO2.

Table 5: Elemental Composition of Propanoyl chloride, 3-(phenylmethoxy)-

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 60.46 |

| Hydrogen | H | 1.01 | 5.58 |

| Chlorine | Cl | 35.45 | 17.85 |

| Oxygen | O | 16.00 | 16.11 |

| Total | 100.00 |

Note: The molecular weight of Propanoyl chloride, 3-(phenylmethoxy)- is 198.64 g/mol. researchgate.net

Theoretical and Computational Studies on Propanoyl Chloride, 3 Phenylmethoxy

Molecular Dynamics Simulations for Conformational Analysis

Propanoyl chloride, 3-(phenylmethoxy)- possesses significant conformational flexibility due to several rotatable single bonds. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, including conformational changes. nih.gov

An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of the atoms evolve over time. mdpi.com For a single molecule like Propanoyl chloride, 3-(phenylmethoxy)-, MD simulations can be used to explore its potential energy surface and identify the most stable conformers. researchgate.net By simulating the molecule for a sufficient duration (nanoseconds to microseconds), one can observe rotations around key dihedral angles, such as the C-O-C-C linkage of the benzyloxy group and the C-C bonds in the propanoyl chain.

Table 2: Hypothetical Major Conformers of Propanoyl chloride, 3-(phenylmethoxy)- Identified by Molecular Dynamics.

| Conformer | Dihedral Angle 1 (Car-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A | ~180° (anti) | ~180° (anti) | 0.00 | 65 |

| B | ~180° (anti) | ~60° (gauche) | 0.85 | 25 |

| C | ~60° (gauche) | ~180° (anti) | 1.50 | 10 |

Computational Modeling of Reaction Pathways and Transition States

The acyl chloride functional group is highly reactive, participating in various reactions such as hydrolysis, esterification, and amidation. savemyexams.com Computational modeling can elucidate the detailed mechanisms of these reactions by identifying reactants, products, intermediates, and, most importantly, transition states.

Using DFT methods, the potential energy surface of a reaction can be mapped out. A key goal is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. By calculating the energy of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. researchgate.net This provides a quantitative measure of the reaction rate.

For example, the hydrolysis of Propanoyl chloride, 3-(phenylmethoxy)- would likely proceed through a nucleophilic addition-elimination mechanism. Computational studies could model the approach of a water molecule to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of a chloride ion. Isotope labeling studies combined with theoretical calculations can further clarify the reaction mechanism. researchgate.net

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR)

Computational chemistry is widely used to predict spectroscopic data, which is essential for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for chemists, and its parameters can be predicted with considerable accuracy. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. gaussian.comnih.govimist.maresearchgate.net The GIAO method, typically used in conjunction with DFT (e.g., GIAO-DFT), calculates the magnetic shielding of each nucleus in the molecule. youtube.com

To obtain accurate predictions for a flexible molecule like Propanoyl chloride, 3-(phenylmethoxy)-, it is crucial to first perform a thorough conformational search (as described in section 6.2). NMR chemical shifts are then calculated for each low-energy conformer, and the final predicted spectrum is a Boltzmann-weighted average of these individual spectra. uncw.edugithub.io This approach often yields excellent agreement between theoretical and experimental data, aiding in the correct assignment of NMR signals. nih.gov

Table 3: Hypothetical GIAO-DFT Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Propanoyl chloride, 3-(phenylmethoxy)-.

| Carbon Atom | Predicted δ (ppm) | Description |

| C=O | 173.5 | Carbonyl carbon of the acyl chloride. |

| -CH2-C=O | 54.2 | Methylene (B1212753) group adjacent to the carbonyl. |

| -O-CH2- | 68.9 | Methylene group of the ether linkage. |

| Ph-CH2- | 72.8 | Benzylic carbon. |

| Ph Cipso | 137.1 | Phenyl carbon attached to the CH2 group. |

| Ph Cortho | 128.6 | Ortho carbons of the phenyl ring. |

| Ph Cmeta | 128.9 | Meta carbons of the phenyl ring. |

| Ph Cpara | 128.1 | Para carbon of the phenyl ring. |

Structure-Reactivity Relationship Studies via Computational Methods

By combining the various computational methods described above, it is possible to establish quantitative structure-reactivity relationships (QSRR). These studies aim to correlate calculated molecular properties (descriptors) with experimentally observed reactivity. researchgate.net

For Propanoyl chloride, 3-(phenylmethoxy)-, one could investigate how substitutions on the phenyl ring affect the reactivity of the acyl chloride group. A computational study could calculate electronic descriptors (e.g., HOMO/LUMO energies, atomic charges on the carbonyl carbon, electrophilicity index) for a series of substituted analogues. nih.govmdpi.com These descriptors could then be correlated with experimental reaction rates.

For instance, one might find a linear relationship between the calculated partial charge on the carbonyl carbon and the logarithm of the rate constant for its reaction with a specific nucleophile. Such a model would demonstrate that electron-withdrawing groups on the phenyl ring increase the electrophilicity and hence the reactivity of the acyl chloride, a chemically intuitive result that can be quantified through computation.

Environmental and Sustainable Aspects in Propanoyl Chloride, 3 Phenylmethoxy Chemistry

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of acyl chlorides, including Propanoyl chloride, 3-(phenylmethoxy)-, often involves the use of hazardous chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). These reagents, while effective, generate corrosive and toxic byproducts like sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus-based waste, posing significant environmental and safety challenges.

In pursuit of greener alternatives, research has focused on developing synthetic protocols that reduce or eliminate the use of these hazardous substances. One promising area is the use of alternative chlorinating agents that are safer to handle and produce less harmful byproducts.

Alternative Chlorinating Agents:

Trichloroisocyanuric acid (TCCA): TCCA is a solid, stable, and inexpensive chlorinating agent. researchgate.net Its use aligns with green chemistry principles as it can be handled more safely than gaseous or highly corrosive liquid reagents. researchgate.net A key advantage is that the byproduct, cyanuric acid, can be recovered and potentially recycled back into TCCA, improving the process's atom economy. researchgate.net

Vilsmeier-Haack (VH) Reagent: Traditionally generated from toxic reagents like phosgene (B1210022) or phosphoryl chloride, greener methods for preparing the VH reagent have been developed using alternatives like phthaloyl dichloride. scirp.orgscirp.orgresearchgate.netresearchgate.net This approach is highly atom-efficient and generates a recyclable byproduct, phthalic anhydride, thus minimizing waste. researchgate.net The VH reagent can then be used to convert carboxylic acids, such as 3-(phenylmethoxy)propanoic acid, into their corresponding acyl chlorides under mild conditions. scirp.orgresearchgate.net

Interactive Data Table: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Chlorinating Agent | Formula | Physical State | Key Byproducts | Environmental/Safety Concerns | Green Chemistry Aspects |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Toxic and corrosive gases, reacts violently with water. hangdachem.com | Gaseous byproducts are easily removed, simplifying purification. hangdachem.comwikipedia.org |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl | Toxic gaseous byproducts. | Milder and more selective than thionyl chloride. wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Corrosive, produces phosphorus-based waste. hangdachem.com | |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Solid | Cyanuric acid | Safer handling as a solid. researchgate.net | Byproduct can be recycled; high atom economy. researchgate.net |

| Vilsmeier-Haack Reagent (Green Prep.) | [(CH₃)₂N=CHCl]Cl | Solid | Phthalic anhydride (recyclable) | Avoids use of phosgene/POCl₃. researchgate.netresearchgate.net | Atom-efficient, recyclable byproduct. researchgate.net |

Implementation of Catalysis for Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. In the synthesis of Propanoyl chloride, 3-(phenylmethoxy)-, catalytic methods can be employed to enhance the performance of both traditional and greener chlorinating agents.

For instance, the reaction of carboxylic acids with thionyl chloride is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.orggoogle.com More recently, the use of Brønsted acids as catalysts for this transformation has been shown to be effective, offering a potentially cheaper and efficient alternative. tandfonline.com

Interactive Data Table: Catalytic Approaches in Acyl Chloride Synthesis

| Catalyst Type | Example | Role in Synthesis | Environmental Benefits |

| Amide-based | N,N-Dimethylformamide (DMF) | Activates chlorinating agent (e.g., SOCl₂). wikipedia.orggoogle.com | Increases reaction rate, allowing for milder conditions. |

| Brønsted Acid | Sulfuric Acid | Activates chlorinating agent. tandfonline.com | Potentially cheaper and readily available catalyst. |

| Heterogeneous Polymer | Functionalized Polystyrene | Facilitates chlorination with easy separation. google.com | Catalyst is recyclable, reducing waste and cost; simplifies product purification. google.com |

Strategies for Solvent Replacement and Recovery

Solvents constitute a major portion of the waste generated in the chemical industry. nih.gov The selection of an appropriate solvent is therefore critical from a sustainability perspective. Traditional organic solvents are often volatile (VOCs), flammable, and toxic. Green chemistry seeks to replace these with safer, more environmentally benign alternatives.

For the synthesis of Propanoyl chloride, 3-(phenylmethoxy)-, exploring alternative solvents can significantly improve the environmental profile of the process.

Green Solvent Alternatives:

Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly desirable medium for chemical reactions. neuroquantology.comwikipedia.org

Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture by depressurization. wikipedia.orgresearchgate.net

Bio-based Solvents: Solvents derived from renewable resources, such as glycerol, ethyl lactate, and 2-methyltetrahydrofuran (MeTHF), are becoming increasingly viable alternatives to petrochemical-based solvents. neuroquantology.comresearchgate.net

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. Their properties can be tuned for specific applications. researchgate.net

In addition to solvent replacement, implementing effective solvent recovery and recycling technologies is crucial. Techniques such as distillation and solvent-resistant nanofiltration can enable the reuse of solvents, reducing both waste and the consumption of raw materials. nih.gov The best approach—incineration or recovery—depends on the environmental impact of producing the solvent itself. nih.gov

Life Cycle Assessment Considerations in Production

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal ("cradle-to-grave"). semanticscholar.org For Propanoyl chloride, 3-(phenylmethoxy)-, a "cradle-to-gate" LCA would assess the impacts from raw material sourcing up to the point where the final product leaves the manufacturing facility.

While a specific LCA for Propanoyl chloride, 3-(phenylmethoxy)- is not publicly available, assessments of similar fine and specialty chemical production processes highlight key areas of environmental concern. scispace.com

Key LCA Hotspots in Specialty Chemical Production:

Energy Consumption: The synthesis of complex molecules often involves multiple steps requiring significant energy input for heating, cooling, and purification. This is frequently the largest contributor to environmental impacts like global warming potential. earthshiftglobal.comisc3.org

Waste Generation and Treatment: The management of byproducts and waste streams from the reaction and purification steps is a critical component of the environmental impact. The choice of chlorinating agent, for example, directly influences the nature and volume of the waste produced.

By systematically analyzing these factors, an LCA can guide the optimization of the production process for Propanoyl chloride, 3-(phenylmethoxy)-, leading to a more sustainable manufacturing practice. isc3.orgelsevier.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways with Enhanced Selectivity

The conventional synthesis of propanoyl chloride, 3-(phenylmethoxy)- typically involves the conversion of its parent carboxylic acid, 3-(benzyloxy)propanoic acid, using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.ukquora.com While effective, these methods can sometimes be harsh and may not be suitable for increasingly complex molecules or green chemistry applications.

Future research is anticipated to focus on developing milder and more selective synthetic routes. One promising avenue is the use of phosphorus-based reagents like phosphorus(V) chloride (PCl₅) or phosphorus(III) chloride (PCl₃), which can offer different reactivity profiles and may be more atom-efficient. chemguide.co.ukresearchgate.net For instance, the reaction with PCl₃ produces non-toxic phosphonic acid as a byproduct, which can be easily removed, simplifying purification. researchgate.net

Furthermore, the development of catalytic methods for the direct conversion of carboxylic acids to acyl chlorides is a significant area of interest. Recent advancements have shown that systems like N-chlorosuccinimide combined with a photocatalyst can achieve benzylic C-H bond chlorination under visible light, hinting at the potential for developing light-mediated, catalytic approaches for acyl chloride synthesis. organic-chemistry.org Exploring such catalytic transformations for propanoyl chloride, 3-(phenylmethoxy)- could lead to more sustainable and efficient production methods.

A key challenge in any new synthetic approach will be ensuring the stability of the benzyloxy group, which can be sensitive to certain reaction conditions. Therefore, the development of pathways that operate under neutral or mildly acidic/basic conditions will be paramount.

Investigation of Unexplored Reactivity Modes and Applications

The reactivity of acyl chlorides is well-established, primarily centered around nucleophilic acyl substitution. chemistrysteps.comlibretexts.orglibretexts.org However, the presence of the 3-(phenylmethoxy) substituent could give rise to unexplored reactivity patterns. The ether linkage and the aromatic ring offer potential sites for intramolecular reactions or for directing the reactivity of the acyl chloride group in novel ways.

Future investigations could explore:

Intramolecular Cyclization Reactions: Under specific conditions, the phenylmethoxy group could potentially participate in intramolecular cyclization reactions, leading to the formation of novel heterocyclic structures. The feasibility of such reactions would depend on the conformational flexibility of the molecule and the choice of reaction conditions.

Directed Reactions: The benzyloxy group might act as a directing group in certain metal-catalyzed reactions, influencing the regioselectivity of transformations at other positions of the molecule.

Unusual Condensation Reactions: Research into the reaction of propanoyl chloride, 3-(phenylmethoxy)- with complex or unconventional nucleophiles could lead to the synthesis of novel molecular architectures with interesting biological or material properties. For example, its reaction with organozinc compounds in the presence of specific catalysts has been shown to lead to unexpected products, suggesting that the reaction outcomes can be highly dependent on the reaction partners and conditions. researchgate.net

Integration with Machine Learning and Artificial Intelligence in Reaction Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and discovery. nih.govbeilstein-journals.orgacs.org These tools can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. acs.orgrsc.org

For a compound like propanoyl chloride, 3-(phenylmethoxy)-, ML could be employed in several ways:

Predictive Modeling: ML models can be trained on large datasets of acyl chloride reactions to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a desired transformation involving propanoyl chloride, 3-(phenylmethoxy)-. This can significantly reduce the experimental effort required for reaction optimization. beilstein-journals.org

Discovery of Novel Reactions: Generative AI models can be used to propose novel reactions and reagents for the synthesis and derivatization of propanoyl chloride, 3-(phenylmethoxy)-. These models can explore vast chemical spaces to identify previously unconsidered synthetic strategies. rsc.org

Understanding Reactivity: ML can help in developing a deeper understanding of the factors that influence the reactivity of propanoyl chloride, 3-(phenylmethoxy)-, such as the electronic and steric effects of the phenylmethoxy group.